3-Amino-4-hydroxybenzoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWETPIAIQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657009 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-65-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid Hydrochloride: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of 3-Amino-4-hydroxybenzoic acid hydrochloride, a key intermediate in the pharmaceutical and polymer industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the handling, characterization, and utilization of this versatile compound.

Introduction

3-Amino-4-hydroxybenzoic acid hydrochloride is the salt form of 3-amino-4-hydroxybenzoic acid, an aromatic compound that serves as a fundamental building block in organic synthesis.[1] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, provides a versatile scaffold for the development of a range of molecules, from pharmaceuticals to high-performance polymers. Notably, it is a key precursor in the synthesis of the local anesthetic orthocaine and is explored as a monomer for thermostable bioplastics.[2][3] Understanding the fundamental properties of the hydrochloride salt is crucial for its effective application in research and development.

Physicochemical Properties

3-Amino-4-hydroxybenzoic acid hydrochloride is typically a beige-grey to brown crystalline powder.[4] The hydrochloride salt exhibits distinct properties compared to its free acid form, particularly in terms of its melting point and solubility.

| Property | Value | Source(s) |

| CAS Number | 7450-57-9 (for hydrochloride); 1571-72-8 (for free acid) | [5] |

| Molecular Formula | C₇H₈ClNO₃ | Derived |

| Molecular Weight | 189.60 g/mol | Derived |

| Appearance | Beige-grey to brown crystalline powder | [4] |

| Melting Point | 300 °C (with decomposition, as monohydrate) | [6] |

| Solubility | Water: Soluble (approx. 1g in 10-15g) DMSO: Soluble (for free acid) | [1] |

| pKa (estimated) | The pKa values for aminophenols are generally in the range of 4.3-5.5 for the amino group and around 10.3 for the phenolic hydroxyl group.[7][8] Precise experimental values for 3-amino-4-hydroxybenzoic acid hydrochloride are not readily available in the literature. | [7][8] |

Mechanism of Action and Biological Significance

While 3-Amino-4-hydroxybenzoic acid hydrochloride is primarily utilized as a chemical intermediate, its biological significance is rooted in its role as a natural product and a precursor to bioactive molecules.

Biosynthesis in Streptomyces griseus

In the bacterium Streptomyces griseus, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a key intermediate in the biosynthesis of grixazone. Its formation is notable as it bypasses the common shikimate pathway for aromatic compound synthesis.[3] The biosynthesis involves a two-step reaction from primary metabolites: L-aspartate-4-semialdehyde (a C₄ precursor) and dihydroxyacetone phosphate (a C₃ precursor). These are enzymatically converted into 3,4-AHBA by the enzymes GriI and GriH.[3]

Caption: Biosynthesis of 3-Amino-4-hydroxybenzoic acid.

Precursor to Bioactive Molecules

The primary role of 3-amino-4-hydroxybenzoic acid in drug development is as a starting material. Its methyl ester, orthocaine , is a known topical local anesthetic.[2][9] Local anesthetics function by reversibly blocking voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of nerve impulses and results in a loss of sensation.[10]

Experimental Protocols

Synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride

A common synthetic route involves the reduction of 4-hydroxy-3-nitrobenzoic acid.[6]

Step 1: Reduction of the Nitro Group

-

To a 5-liter, three-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.

-

Heat the reaction mixture to 95 °C with vigorous stirring.

-

Pass hydrogen gas through the reaction mixture.

-

Upon completion of the reaction, cool the mixture to room temperature under a nitrogen atmosphere.

-

Recover the catalyst by filtration.

Step 2: Isolation and Purification

-

Acidify the resulting solution with concentrated hydrochloric acid to a normality of 4.

-

Cool the solution to 0 °C to induce precipitation.

-

Isolate the resulting solid by filtration.

-

Dry the product under a vacuum to yield crude 3-amino-4-hydroxybenzoic acid hydrochloride monohydrate.

-

For further purification, the crude product can be recrystallized from a solution of water and concentrated hydrochloric acid in the presence of tin(II) chloride and decolorizing carbon.

Caption: Workflow for the synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride.

Preparation of Stock Solutions

For in vitro studies, stock solutions of the free acid form are typically prepared in an organic solvent due to the limited stability of the hydrochloride in neutral aqueous solutions.

-

Weigh the desired amount of 3-amino-4-hydroxybenzoic acid powder in a sterile conical tube.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

-

Use sonication to aid dissolution if necessary.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

Applications in Research and Drug Development

The utility of 3-amino-4-hydroxybenzoic acid hydrochloride in the life sciences is primarily as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It is a documented precursor for the synthesis of orthocaine, a topical anesthetic.[2][9] Its functional groups allow for a variety of chemical modifications, making it a valuable starting material for the synthesis of other potential drug candidates.

-

Biochemical Research: The compound and its derivatives can be used in biochemical studies, such as in the investigation of enzyme activity and metabolic pathways.[1] For example, it is a substrate for arylamine N-acetyltransferase in Streptomyces griseus.

-

Polymer Chemistry: It is a monomer used in the preparation of polybenzoxazole (PBO) polymers, which are known for their high thermal stability.[6]

Safety and Handling

3-Amino-4-hydroxybenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling the compound. A dust mask is recommended for handling the solid form.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect it from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

3-Amino-4-hydroxybenzoic acid hydrochloride is a valuable chemical compound with established applications in both the pharmaceutical and materials science sectors. Its well-defined physicochemical properties and synthetic routes make it a reliable starting material for further chemical elaboration. While direct pharmacological applications of the parent compound are not widely reported, its role as a precursor to bioactive molecules like orthocaine underscores its importance in drug discovery and development. Future research may continue to explore its utility as a scaffold for novel therapeutics and advanced polymers.

References

- Suzuki, H., et al. (2007). Arylamine N-acetyltransferase responsible for acetylation of 2-aminophenols in Streptomyces griseus. Journal of bacteriology, 189(5), 2155–2159.

-

PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). The pKa values for aminophenols isomers. Available at: [Link]

-

MedlinePlus. (2023). Local Anesthetics. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

Chemsrc. (n.d.). 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9. Available at: [Link]

- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.

-

Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]

-

Dalmolin Systems Biology Group. (n.d.). The gReactions – KEGG Pathway Viewer. Available at: [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Available at: [Link]

- Kitani, S., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 226.

-

Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Available at: [Link]

-

ResearchGate. (n.d.). Schematic diagram of biochemical pathways depicting various chemical... Available at: [Link]

Sources

- 1. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid Hydrochloride: A Cornerstone for Advanced Chemical Synthesis

This guide provides an in-depth exploration of 3-Amino-4-hydroxybenzoic acid hydrochloride, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. Moving beyond a simple data sheet, this document elucidates the compound's structural attributes, the rationale behind its synthesis and characterization, and its versatile applications, offering field-proven insights for its practical use.

Core Chemical Identity and Structural Elucidation

3-Amino-4-hydroxybenzoic acid hydrochloride is a substituted aromatic carboxylic acid. The specific arrangement of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups on the benzene ring dictates its chemical reactivity and utility as a versatile building block. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, which is often advantageous for storage and for specific reaction conditions.

The core structure is based on a benzoic acid scaffold. A hydroxyl group is positioned at carbon 4, and an amino group is at carbon 3 relative to the carboxyl group. In the hydrochloride salt, the basic amino group is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This protonation is a key feature, influencing the compound's physical properties and reactivity.

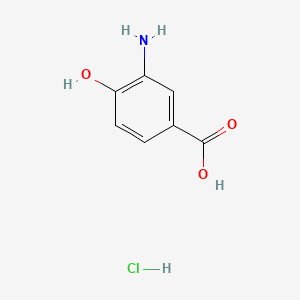

Chemical Structure Diagram

The fundamental structure of the protonated form, as present in the hydrochloride salt, is depicted below. This representation is crucial for understanding its steric and electronic properties.

Caption: Chemical structure of 3-Amino-4-hydroxybenzoic acid hydrochloride.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of scientific integrity. The identity and purity of 3-Amino-4-hydroxybenzoic acid and its hydrochloride salt are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

| Property | Value | Source |

| IUPAC Name | 3-amino-4-hydroxybenzoic acid hydrochloride | N/A |

| Synonyms | 3,4-AHBA hydrochloride | [1][2] |

| CAS Number | 1571-65-9 (Hydrochloride) | [3] |

| 1571-72-8 (Free Acid) | [4] | |

| Molecular Formula | C₇H₈ClNO₃ | [3] |

| Molecular Weight | 189.60 g/mol | [3] |

| Melting Point | 300 °C (decomposition) (monohydrate) | [5] |

| ~208 °C (decomposition) (Free Acid) | ||

| Appearance | White to beige or brown crystalline powder | [2][6] |

| Solubility | Soluble in water | [1] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the ¹H NMR spectrum of the free acid would show distinct signals for the aromatic protons, with their splitting patterns and chemical shifts confirming the 1,2,4-trisubstituted pattern. The protons of the amine, hydroxyl, and carboxyl groups would appear as broad singlets.[7]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorptions would include a broad O-H stretch from the carboxylic acid and phenol, N-H stretching from the amino group (or N-H⁺ from the ammonium salt), and a strong C=O stretch from the carboxylic acid.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the free acid, the molecular ion peak would correspond to its molecular weight of 153.14 g/mol .[4]

Synthesis and Mechanistic Insights

The reliable synthesis of high-purity 3-Amino-4-hydroxybenzoic acid hydrochloride is critical for its application in regulated industries like pharmaceuticals. A common and effective laboratory and industrial-scale synthesis involves the reduction of a nitro-substituted precursor.[1] This multi-step process is a self-validating system, where the successful isolation of intermediates confirms the progression of the reaction.

Synthetic Workflow

The synthesis can be logically broken down into three primary stages: nitration of a starting material, nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group to an amine, followed by salt formation. A robust method starts from 4-chlorobenzoic acid.[5]

Caption: General synthetic workflow for 3-Amino-4-hydroxybenzoic acid hydrochloride.

Detailed Experimental Protocol

This protocol is a representative example based on established patent literature.[1][5]

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

-

Nitration: To a cooled (0-15 °C) solution of p-chlorobenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise. Causality: The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for electrophilic aromatic substitution.

-

Hydrolysis: The resulting 4-chloro-3-nitrobenzoic acid is then heated with a strong base like sodium hydroxide (NaOH) in an aqueous solution. Causality: The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, allowing the chloride to be displaced by a hydroxide ion.

-

Acidification: After the reaction, the mixture is cooled and acidified with a strong acid (e.g., HCl). This protonates the carboxylate and phenoxide groups, causing the 4-Hydroxy-3-nitrobenzoic acid to precipitate.

-

Isolation: The solid product is isolated by filtration and washed.

Step 2: Reduction to 3-Amino-4-hydroxybenzoic Acid Hydrochloride

-

Reaction Setup: The 4-Hydroxy-3-nitrobenzoic acid is suspended in water containing concentrated hydrochloric acid. A catalytic amount of palladium on carbon (5% Pd/C) is added. Causality: HCl ensures an acidic medium and provides the chloride counter-ion for the final salt. Pd/C is a highly efficient heterogeneous catalyst for catalytic hydrogenation.

-

Hydrogenation: The mixture is heated (e.g., to 95 °C) and hydrogen gas is bubbled through or the reaction is conducted under hydrogen pressure. Causality: Hydrogen adsorbs onto the palladium surface and is transferred to the nitro group, reducing it to an amino group. The elevated temperature increases the reaction rate.

-

Work-up: After the reaction is complete (monitored by a technique like TLC or HPLC), the hot solution is filtered to remove the Pd/C catalyst.

-

Crystallization: The filtrate is cooled, which reduces the solubility of the product, causing 3-Amino-4-hydroxybenzoic acid hydrochloride to crystallize. It is then isolated by filtration and dried.[5]

Applications in Drug Development and Material Science

The trifunctional nature of 3-Amino-4-hydroxybenzoic acid hydrochloride makes it a highly valuable and versatile intermediate. The amino, hydroxyl, and carboxyl groups can be selectively modified, allowing it to serve as a scaffold or building block for a wide range of more complex molecules.

-

Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][9] Its structure is incorporated into molecules designed as enzyme inhibitors and other therapeutic agents. For example, it serves as a fundamental building block for certain sphingosine kinase inhibitors, a class of drugs being investigated for cancer therapy.[10]

-

Polymer Chemistry: This compound is a monomer used in the preparation of high-performance polymers like polybenzoxazoles (PBO).[5] These polymers are known for their exceptional thermal stability and mechanical strength.

-

Dyes and Pigments: The aromatic amine structure makes it a precursor for the synthesis of azo and thioxine dyes.[1]

-

Biochemical Research: It is used in biochemical studies and for synthesizing biologically active compounds for drug discovery research.[8][9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material can be light-sensitive, so storage in a dark place or opaque container is recommended.[2][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

References

- Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)me. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c06180

- US Patent 4,835,306A, "Preparation of 3-amino-4-hydroxybenzoic acids". Google Patents.

-

3-Amino-4-hydroxybenzoic acid. PubChem. Available at: [Link]

- CN Patent 105237423A, "Preparation method of 3-amino-4-hydroxybenzoic acid". Google Patents.

-

The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis. Available at: [Link]

-

4-Amino-3-hydroxybenzoic acid. NIST WebBook. Available at: [Link]

-

Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Available at: [Link]

-

4-Amino-3-hydroxybenzoic acid. PubChem. Available at: [Link]

-

Safety Data Sheet for 3-Amino-4-hydroxybenzoic acid. Fisher Scientific. Available at: [Link]

Sources

- 1. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1571-65-9|3-Amino-4-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. biosynth.com [biosynth.com]

3-Amino-4-hydroxybenzoic acid hydrochloride molecular weight

An In-depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid Hydrochloride

Introduction

3-Amino-4-hydroxybenzoic acid hydrochloride is a significant chemical compound with diverse applications, ranging from being a key intermediate in synthetic chemistry to a specialized matrix in biochemical analysis. This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and handling for researchers, scientists, and professionals in drug development.

Part 1: Core Physicochemical Properties

The hydrochloride salt of 3-amino-4-hydroxybenzoic acid exhibits distinct physicochemical properties compared to its free base form. A clear understanding of these properties is crucial for its effective application in a laboratory setting.

| Property | 3-Amino-4-hydroxybenzoic acid hydrochloride | 3-Amino-4-hydroxybenzoic acid (Free Base) |

| Molecular Weight | 189.60 g/mol [1] | 153.14 g/mol [2][3][4] |

| Molecular Formula | C₇H₈ClNO₃[1] | C₇H₇NO₃[2][3][4] |

| CAS Number | 1571-65-9[1] | 1571-72-8[2][3] |

| Appearance | Crystalline Powder | Beige-gray to brown crystalline powder[5] |

| Melting Point | Not specified | 208 °C (decomposes)[2][6] |

| IUPAC Name | 3-amino-4-hydroxybenzoic acid;hydrochloride | 3-amino-4-hydroxybenzoic acid[3][4] |

Chemical Structure

The structure of 3-Amino-4-hydroxybenzoic acid hydrochloride consists of a benzoic acid core with amino and hydroxyl functional groups, protonated at the amino group by hydrochloric acid.

Caption: Chemical structure of 3-Amino-4-hydroxybenzoic acid hydrochloride.

Part 2: Synthesis and Purification

The synthesis of 3-amino-4-hydroxybenzoic acid typically involves a multi-step process, with the hydrochloride salt being a key intermediate that facilitates purification.

Synthetic Pathway Overview

A common synthetic route starts from 3-nitro-4-chlorobenzoic acid, proceeds through a nucleophilic substitution followed by a reduction, and finally, purification via the hydrochloride salt.[7]

Caption: Workflow for the synthesis of 3-Amino-4-hydroxybenzoic acid.

Detailed Synthesis Protocol

The following protocol is based on a patented preparation method[7]:

-

Step 1: Formation of 3-Nitro-4-hydroxybenzoic Acid: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at a temperature of 100-105°C. The resulting product is then cooled and neutralized to yield 3-nitro-4-hydroxybenzoic acid.

-

Step 2: Reduction to the Amine: The 3-nitro-4-hydroxybenzoic acid is dissolved in water at room temperature. A catalyst, such as Pd/carbon, is added, and the mixture undergoes a pressurized reduction reaction with hydrogen gas (at 0.50-1.50 MPa) at 95-100°C.

-

Step 3: Isolation of the Hydrochloride Salt: After the reaction, the mixture is cooled, and the catalyst is filtered off. The filtrate is then acidified with a mineral acid like hydrochloric acid to a pH of 1-2. This is followed by decolorization and hot filtration. Upon cooling to 0-5°C, the 3-amino-4-hydroxybenzoic acid hydrochloride precipitates and is collected as a filter cake.

-

Step 4: Formation of the Free Base: The isolated hydrochloride salt is dissolved in water at room temperature. The pH is adjusted to 6-7 with an inorganic base solution. The solution is then concentrated and cooled to 0-5°C to precipitate the pure 3-amino-4-hydroxybenzoic acid, which is then filtered, washed, and dried.

Part 3: Applications in Research and Development

3-Amino-4-hydroxybenzoic acid and its hydrochloride salt are valuable in several scientific domains.

-

Peptide Synthesis: It can be utilized in solution-phase peptide synthesis.[2]

-

Mass Spectrometry Matrix: 3-Amino-4-hydroxybenzoic acid was the first matrix specifically used for the analysis of carbohydrates by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[5] It is effective in forming fine, homogeneous crystals with the analyte, which enhances the intensity of the mass spectrum.[5]

-

Biosynthesis Intermediate: This compound is a key intermediate in the biosynthesis of grixazone in Streptomyces griseus.[2]

Part 4: Quality Control and Analysis

Ensuring the purity and identity of 3-amino-4-hydroxybenzoic acid hydrochloride is critical for its intended applications.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product. A typical method might use a C18 column with a mobile phase of acetonitrile and water at a specific pH, with detection at a wavelength such as 254.0 nm.[7]

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups such as the carboxylic acid, hydroxyl, and amino groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.

-

UV-Vis Spectroscopy: The maximum absorbance (λmax) in water at pH 11 is reported to be 308 nm.[5]

-

Part 5: Safety and Handling

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

The compound is associated with the following GHS hazard classifications:

| Hazard Code | Description |

| H302 | Harmful if swallowed[1][4] |

| H315 | Causes skin irritation[4] |

| H319 | Causes serious eye irritation[4] |

| H335 | May cause respiratory irritation[1][4] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[1][5] The compound is noted to be light-sensitive.[5]

References

-

Chemsrc. (2024). 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65083, 3-Amino-4-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

- 1. 1571-65-9|3-Amino-4-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Amino-4-hydroxybenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]

- 6. 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9 | Chemsrc [chemsrc.com]

- 7. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzoic acid and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and other specialty chemicals. Notably, it serves as a key building block for certain classes of antibiotics and other therapeutic agents. The strategic placement of the amino, hydroxyl, and carboxylic acid functional groups on the benzene ring makes it a versatile synthon for further chemical modifications. This guide provides a comprehensive overview of the primary synthesis pathways for 3-amino-4-hydroxybenzoic acid hydrochloride, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods to assist researchers in making informed decisions for their specific applications.

Core Synthesis Strategy: Reduction of 4-Hydroxy-3-nitrobenzoic Acid

The most prevalent and industrially viable approach to the synthesis of 3-amino-4-hydroxybenzoic acid hydrochloride commences with the nitration of a suitable precursor to yield 4-hydroxy-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. This two-step process offers a reliable and scalable route to the target molecule.

Part 1: Synthesis of the Key Intermediate: 4-Hydroxy-3-nitrobenzoic Acid

A common method for the preparation of 4-hydroxy-3-nitrobenzoic acid involves the direct nitration of 4-hydroxybenzoic acid. This electrophilic aromatic substitution reaction must be carefully controlled to ensure selective nitration at the 3-position and to minimize the formation of by-products.

Alternatively, 4-hydroxy-3-nitrobenzoic acid can be synthesized from 3-nitro-4-chlorobenzoic acid through nucleophilic aromatic substitution. In this method, the chloro group is displaced by a hydroxyl group, typically by heating with a strong base like sodium hydroxide.[1]

Part 2: Reduction of 4-Hydroxy-3-nitrobenzoic Acid to 3-Amino-4-hydroxybenzoic Acid Hydrochloride

The reduction of the nitro group in 4-hydroxy-3-nitrobenzoic acid is the critical step in the synthesis of the final product. Two principal methods are widely employed: reduction with tin(II) chloride in an acidic medium and catalytic hydrogenation.

Method A: Reduction using Tin(II) Chloride

This classical method is a robust and effective way to reduce aromatic nitro compounds. Tin(II) chloride (SnCl₂) acts as the reducing agent in the presence of a strong acid, typically hydrochloric acid (HCl), which also serves to form the hydrochloride salt of the resulting amine.

The reduction of the nitro group by tin(II) chloride in an acidic medium is a stepwise process involving a series of electron and proton transfers. The tin(II) ion is oxidized to tin(IV), while the nitro group is reduced to an amino group. The reaction proceeds through nitroso and hydroxylamine intermediates.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-nitrobenzoic acid.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and dilute it with water. The pH is then carefully adjusted with a sodium hydroxide solution to precipitate the tin salts.

-

Isolation and Purification: The precipitate is removed by filtration. The filtrate containing the desired product is then concentrated. The crude product can be further purified by recrystallization to yield 3-amino-4-hydroxybenzoic acid hydrochloride.

| Parameter | Value |

| Molar Ratio (Substrate:SnCl₂) | 1 : 2-3 |

| Solvent | Concentrated HCl |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of nitro groups due to its high efficiency and cleaner reaction profile. This method involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C).

The catalytic hydrogenation of a nitro group on a palladium catalyst involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the catalyst. The H-H bond in hydrogen is cleaved, and the hydrogen atoms are added across the nitrogen-oxygen bonds of the nitro group in a stepwise manner, again proceeding through nitroso and hydroxylamine intermediates, until the amino group is formed.[3][4]

-

Reaction Setup: In a hydrogenation reactor, suspend 4-hydroxy-3-nitrobenzoic acid and a catalytic amount of 5% or 10% Pd/C in a suitable solvent (e.g., ethanol, methanol, or water).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a set temperature.

-

Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.

-

Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

-

Isolation: The filtrate is then acidified with hydrochloric acid and concentrated under reduced pressure to crystallize the 3-amino-4-hydroxybenzoic acid hydrochloride.

| Parameter | Value |

| Catalyst | 5% or 10% Pd/C |

| Solvent | Ethanol, Methanol, Water |

| Hydrogen Pressure | 1-5 atm |

| Temperature | 25-80 °C |

| Reaction Time | 2-8 hours |

Comparative Analysis of Reduction Methods

The choice between tin(II) chloride reduction and catalytic hydrogenation depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and environmental concerns.

| Feature | Tin(II) Chloride Reduction | Catalytic Hydrogenation |

| Yield & Purity | Generally high yields, but purity can be affected by tin salt residues. | Excellent yields and high purity. |

| Cost | Reagents are relatively inexpensive for small-scale synthesis. | Higher initial cost due to the precious metal catalyst, but the catalyst can often be recycled. |

| Safety | Requires handling of corrosive concentrated HCl. | Requires specialized equipment for handling flammable hydrogen gas under pressure. |

| Environmental Impact | Generates significant amounts of tin-containing waste, which can be environmentally hazardous. | A greener process with water as the primary byproduct. The catalyst can be recovered and reused. |

| Scalability | More suitable for laboratory-scale synthesis due to waste disposal challenges. | Highly scalable and the preferred method for industrial production. |

Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-amino-4-hydroxybenzoic acid hydrochloride, a combination of analytical techniques should be employed.

-

Melting Point: The melting point of the hydrochloride salt is a useful indicator of purity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of the key functional groups: the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups.[6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities. A reverse-phase HPLC method with a suitable mobile phase can be developed for this purpose.[1][8]

Conclusion

The synthesis of 3-amino-4-hydroxybenzoic acid hydrochloride is a well-established process with the reduction of 4-hydroxy-3-nitrobenzoic acid being the most practical route. While the tin(II) chloride reduction method is a viable option for small-scale laboratory preparations, catalytic hydrogenation offers significant advantages in terms of efficiency, purity, and environmental impact, making it the preferred method for larger-scale and industrial applications. Careful selection of the synthesis pathway and rigorous analytical characterization are paramount to obtaining a high-quality product suitable for its intended downstream applications in research and drug development.

References

- Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)me - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c05903

-

4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem. Available at: [Link]

-

3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem. Available at: [Link]

-

4-Amino-3-hydroxybenzoic acid - NIST WebBook. Available at: [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]

-

HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. Available at: [Link]

-

The hydrogenation of nitrobenzene over metal catalysts - University of Glasgow Theses. Available at: [Link]

-

Comparison of methods for determination of para-aminobenzoic acid (PABA) - Journal of Food and Drug Analysis. Available at: [Link]

-

Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media - Chemistry Stack Exchange. Available at: [Link]

-

Analytical Profile of p-Aminobenzoic Acid - ResearchGate. Available at: [Link]

- Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.

-

A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts - ResearchGate. Available at: [Link]

-

Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty - AIDIC. Available at: [Link]

-

Nitro Reduction - Common Conditions - Organic Chemistry Portal. Available at: [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid - ResearchGate. Available at: [Link]

-

3-Amino-4-hydroxybenzoic acid - SIELC Technologies. Available at: [Link]

-

Analytical Methods - RSC Publishing. Available at: [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes - Master Organic Chemistry. Available at: [Link]

-

Nitro benzene with i) Sn/HCl ii) NaNO2/HCl (0-5 °C) iii) CuCl/HCl iv) Na/dry - YouTube. Available at: [Link]

-

(PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols - ResearchGate. Available at: [Link]

-

Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions - ACS Omega. Available at: [Link]

-

Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - MDPI. Available at: [Link]

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? - ResearchGate. Available at: [Link]

-

Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation - International Journal of ChemTech Research. Available at: [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. Available at: [Link]

-

organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. Available at: [Link]

Sources

- 1. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-4-hydroxybenzoic acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-Amino-4-hydroxybenzoic acid hydrochloride, a pivotal chemical intermediate with significant applications in the pharmaceutical and polymer industries. This document delves into the compound's chemical and physical properties, explores various synthetic routes with a comparative analysis of their efficiencies and environmental impact, and details its key applications, including its role as a precursor for thermostable bioplastics and its emerging potential in drug development. The guide offers detailed, step-by-step protocols for synthesis and analysis, supported by mechanistic insights and safety considerations, to equip researchers and professionals with the essential knowledge for its effective utilization.

Introduction: A Molecule of Versatility

3-Amino-4-hydroxybenzoic acid, and its more stable hydrochloride salt, is a substituted aromatic carboxylic acid that has garnered considerable interest in various scientific and industrial domains. Structurally, it is a derivative of benzoic acid with both an amino and a hydroxyl functional group, bestowing upon it a unique reactivity profile. This versatility makes it a valuable building block in organic synthesis, particularly as a monomer for high-performance polymers and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is a known endogenous metabolite and has been identified in microorganisms such as Streptomyces griseus[1]. Its applications range from the production of dyes and pigments to its use in biochemical research for studying enzyme activity and metabolic pathways[2]. This guide aims to provide a holistic and in-depth understanding of this multifaceted molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-Amino-4-hydroxybenzoic acid hydrochloride is fundamental for its application in research and development.

Chemical and Physical Data

The key physicochemical properties of 3-Amino-4-hydroxybenzoic acid and its hydrochloride salt are summarized in the table below. It is important to note that some of the available data pertains to the free base, which is structurally and chemically similar to the hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₃ | - |

| Molecular Weight | 189.60 g/mol | - |

| Melting Point | ~208 °C (decomposes) | |

| Appearance | White to gray to brown crystalline powder | - |

| Solubility | Soluble in water (1g in 10-15g)[2], DMSO (Slightly), Methanol (Slightly) | [2][3] |

| pKa | 4.74 ± 0.10 (Predicted for the carboxylic acid group) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of 3-Amino-4-hydroxybenzoic acid hydrochloride.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum of the free base in DMSO-d₆ typically shows distinct signals for the aromatic protons, as well as broad signals for the amine, hydroxyl, and carboxylic acid protons. One reported spectrum shows the following peaks: δ 11.30 (brs, 1H, COOH), 9.42 (brs, 3H, NH₃⁺), 7.79 (s, 1H), 7.60 (d, 1H, J = 8.0 Hz), 7.07 (d, 1H, J = 8.0 Hz)[4].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Spectral data is available for the free base and its isomer[1][5].

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum reveals the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid and phenol, N-H stretching from the ammonium group, a C=O stretch from the carboxylic acid, and C=C stretching from the aromatic ring. An IR spectrum of the related 4-hydroxybenzoic acid shows a C=O stretching peak at 1663 cm⁻¹, a phenolic -OH stretching peak at 1588 cm⁻¹, and a carboxylic acid -OH peak at 3449 cm⁻¹[6].

Synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride

Several synthetic routes have been developed for the preparation of 3-Amino-4-hydroxybenzoic acid hydrochloride. The choice of method often depends on factors such as starting material availability, desired scale, and environmental considerations. The most common strategies involve the reduction of a nitro group precursor.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its clean reaction profile and high yields.

Reaction Scheme:

Caption: Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid.

This method typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas and hydrochloric acid[2]. The reaction is generally carried out at elevated temperatures and pressures, leading to high yields (often exceeding 90%)[2].

Advantages:

-

High yields and purity of the final product.

-

The catalyst can often be recovered and reused.

-

Generates water as the primary byproduct, making it an environmentally cleaner option compared to metal-based reductions.

Disadvantages:

-

Requires specialized high-pressure equipment.

-

The cost of the palladium catalyst can be a factor for large-scale production.

-

The catalyst can be sensitive to impurities in the starting material.

Detailed Protocol for Catalytic Hydrogenation:

-

In a high-pressure reactor, suspend 3-nitro-4-hydroxybenzoic acid in water and hydrochloric acid.

-

Add a catalytic amount of 5-10% Pd/C.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., 0.50-1.50 MPa) and heat to 95-100°C with vigorous stirring[2].

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like HPLC.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The resulting filtrate containing 3-Amino-4-hydroxybenzoic acid hydrochloride can be further purified by cooling to 0-5°C to induce precipitation, followed by filtration[2].

Metal-Based Reduction

Reduction using metals in acidic media is a classical and effective method for the synthesis of anilines from nitro compounds.

Reaction Scheme:

Caption: Reduction of 4-hydroxy-3-nitrobenzoic acid using tin(II) chloride.

Commonly used reducing agents include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid[4]. This method is often convenient for laboratory-scale synthesis.

Advantages:

-

Does not require specialized high-pressure equipment.

-

The reagents are readily available and relatively inexpensive.

Disadvantages:

-

Generates significant amounts of metal waste, which can be environmentally problematic.

-

The workup procedure can be more complex to remove the metal salts.

-

Yields can be lower compared to catalytic hydrogenation, with one report citing a 60% theoretical yield[3].

Detailed Protocol for Tin(II) Chloride Reduction:

-

In a round-bottom flask, add 4-hydroxy-3-nitrobenzoic acid to concentrated hydrochloric acid at 0°C[4].

-

Slowly add a stoichiometric excess of tin(II) chloride to the mixture.

-

Heat the reaction mixture to reflux for 1 hour[4].

-

After the reaction is complete, cool the mixture and add water.

-

Adjust the pH to 1 with a sodium hydroxide solution.

-

Filter the precipitate and wash with distilled water.

-

The filtrate can be concentrated under vacuum, and the residue purified by silica gel column chromatography to obtain the final product[4].

Biosynthesis

A more recent and sustainable approach involves the biosynthesis of 3-Amino-4-hydroxybenzoic acid using genetically engineered microorganisms. For instance, recombinant Corynebacterium glutamicum has been utilized to produce the compound from sugars[7]. This method is part of a growing trend towards bio-based manufacturing of chemicals.

Advantages:

-

Utilizes renewable feedstocks.

-

Environmentally friendly process with potentially lower energy consumption.

Disadvantages:

-

Currently, the yields and production rates may not be as high as chemical synthesis methods.

-

Requires significant expertise in metabolic engineering and fermentation technology.

-

Downstream processing to isolate and purify the product can be challenging.

Applications of 3-Amino-4-hydroxybenzoic Acid Hydrochloride

The unique chemical structure of 3-Amino-4-hydroxybenzoic acid hydrochloride makes it a valuable precursor in several industrial applications.

Polymer Synthesis

A primary application of this compound is in the synthesis of high-performance polymers, such as polybenzoxazoles (PBOs). PBOs are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. 3-Amino-4-hydroxybenzoic acid serves as a monomer in the polymerization process, where the amino and hydroxyl groups ortho to each other on the aromatic ring undergo condensation reactions to form the characteristic oxazole ring of the polymer backbone. It is also a precursor for ultra-thermoresistant bioplastics[7].

Pharmaceutical Intermediate

3-Amino-4-hydroxybenzoic acid hydrochloride is a key building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential in the treatment of several diseases.

-

Anti-tuberculosis Agents: Derivatives of aminosalicylic acid, a class of compounds to which 3-Amino-4-hydroxybenzoic acid belongs, have been investigated for their activity against Mycobacterium tuberculosis. For example, 4-aminosalicylic acid is a second-line drug for the treatment of multidrug-resistant tuberculosis. The mechanism of action is believed to involve the inhibition of the folate biosynthesis pathway in the bacteria[8]. Specifically, these compounds can act as prodrugs that are incorporated into the folate pathway, leading to the formation of an inhibitory metabolite that blocks dihydrofolate reductase (DHFR) activity[9].

-

Anti-HIV Agents: There is some evidence to suggest that 3-Amino-4-hydroxybenzoic acid itself may possess anti-retroviral properties. One patent claims its use for the treatment of HIV infections, suggesting it can eradicate the virus from the blood at certain dosages[10]. However, further independent research is needed to substantiate these claims.

-

Local Anesthetics: The methyl ester of 3-amino-4-hydroxybenzoic acid, known as orthocaine, is used as a local anesthetic for pain relief during surgical procedures[11].

Potential Mechanism of Action in Tuberculosis:

Caption: Proposed mechanism of action for aminobenzoic acid derivatives in Mycobacterium tuberculosis.

Analytical Methodologies

Robust analytical methods are essential for quality control, purity assessment, and stability studies of 3-Amino-4-hydroxybenzoic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of this compound. A reversed-phase HPLC method with UV detection is typically employed.

Detailed HPLC Protocol:

-

HPLC System: A standard HPLC system with a UV detector.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium phosphate monobasic, pH adjusted to 4.0) in a ratio of approximately 30:70 (v/v)[2][12]. The exact ratio may need to be optimized.

-

Column Temperature: 30 °C[12].

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to achieve a known concentration (e.g., 1 mg/mL).

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Safety and Handling

3-Amino-4-hydroxybenzoic acid hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[5].

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or use a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Stability

For drug development, understanding the stability of 3-Amino-4-hydroxybenzoic acid hydrochloride is critical. Forced degradation studies should be conducted to identify potential degradation products and establish a stability-indicating analytical method. These studies typically involve exposing the compound to stress conditions such as heat, humidity, light, and a range of pH values (acidic and alkaline hydrolysis) and oxidation[13][14][15]. The stability of the compound is crucial for determining its shelf life and appropriate storage conditions.

Conclusion

3-Amino-4-hydroxybenzoic acid hydrochloride is a chemical compound with significant and diverse applications. Its importance as a monomer in the synthesis of high-performance polymers and as a versatile intermediate in the pharmaceutical industry is well-established. While traditional chemical synthesis methods remain prevalent, the emergence of biosynthetic routes offers a promising avenue for more sustainable production. A thorough understanding of its physicochemical properties, synthetic methodologies, and analytical techniques, as outlined in this guide, is essential for its effective and safe utilization in research and development. Further exploration of its therapeutic potential, particularly in the context of infectious diseases, is a promising area for future investigation.

References

-

Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. (2021). PubMed Central. Retrieved from [Link]

- Preparation method of 3-amino-4-hydroxybenzoic acid. (2016). Google Patents.

-

4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566. PubChem. Retrieved from [Link]

-

Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)me. (2025). ACS Publications. Retrieved from [Link]

-

3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. PubChem. Retrieved from [Link]

-

Targeting intracellular p-aminobenzoic acid production potentiates the anti-tubercular action of antifolates. (2016). PMC - NIH. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). NIH. Retrieved from [Link]

- Use of 3-amino-4-hydroxybenzoic acid for the treatment of retroviral infections. (1997). Google Patents.

-

Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). IOPscience. Retrieved from [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

-

HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Retrieved from [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

-

(PDF) Targeting intracellular p-aminobenzoic acid production potentiates the anti-tubercular action of antifolates. ResearchGate. Retrieved from [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]

-

Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... ResearchGate. Retrieved from [Link]

-

Metabolic pathway for the production of 3-amino-4-hydroxybenzoic acid... ResearchGate. Retrieved from [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). MDPI. Retrieved from [Link]

-

Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Retrieved from [Link]

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. Retrieved from [Link]

-

Discovery of the Mechanism of Action of a Critical Tuberculosis Drug : para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. (2013). PMC - NIH. Retrieved from [Link]

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Retrieved from [Link]

-

3-Amino-4-Hydroxy Benzoic Acid Production Via 3,4-AcAHBA in Escherichia coli. AIChE. Retrieved from [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]10.1.2.pdf)

Sources

- 1. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. 4-Amino-3-hydroxybenzoic acid | 2374-03-0 [chemicalbook.com]

- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO1997028795A1 - Use of 3-amino-4-hydroxybenzoic acid for the treatment of retroviral infections - Google Patents [patents.google.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. ijrpp.com [ijrpp.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Amino-4-hydroxybenzoic acid hydrochloride is a versatile organic compound with significant potential in pharmaceutical and materials science research. As a substituted benzoic acid, it possesses multiple functional groups—a carboxylic acid, a phenol, and an amine (as an ammonium salt)—that contribute to its unique chemical reactivity and physical properties. For researchers and drug development professionals, a thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for elucidating its role in various chemical transformations.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 3-Amino-4-hydroxybenzoic acid hydrochloride. While experimental spectra for the hydrochloride salt are not widely available, this guide will leverage data from its free base form and its structural isomers, coupled with fundamental spectroscopic principles, to provide a robust and predictive spectral interpretation. This approach is designed to empower researchers with the knowledge to confidently identify and characterize this compound in their own work.

Synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride

The synthesis of 3-Amino-4-hydroxybenzoic acid hydrochloride can be achieved through a multi-step process, as outlined in the patent literature. A common route involves the nitration of a substituted chlorobenzoic acid, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, a reduction of the nitro group to an amine, which is then converted to the hydrochloride salt.

A specific method involves the following key transformations[1]:

-

Reaction of 3-nitro-4-chlorobenzoic acid with a hydroxide source to yield 3-nitro-4-hydroxybenzoic acid.

-

Catalytic hydrogenation of the nitro group of 3-nitro-4-hydroxybenzoic acid in the presence of a palladium on carbon (Pd/C) catalyst to form 3-amino-4-hydroxybenzoic acid.

-

Treatment of the resulting 3-amino-4-hydroxybenzoic acid with hydrochloric acid to precipitate the desired 3-Amino-4-hydroxybenzoic acid hydrochloride.

This synthetic pathway is a reliable method for obtaining the target compound for subsequent analysis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Amino-4-hydroxybenzoic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 3-Amino-4-hydroxybenzoic acid hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as labile protons (-OH, -NH₃⁺, -COOH) may exchange with deuterium.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-4-hydroxybenzoic Acid Hydrochloride in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~12.0-13.0 | br s | 1H | -COOH | The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet. |

| ~9.0-10.0 | br s | 1H | -OH | The phenolic proton will also be a broad singlet, with its chemical shift being solvent-dependent. |

| ~8.0-9.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group will be deshielded and will appear as a broad singlet due to rapid exchange and quadrupolar broadening. |

| ~7.8 (d, J ≈ 2 Hz) | d | 1H | H-2 | This proton is ortho to the carboxylic acid group and will be a doublet. The -NH₃⁺ group will cause a downfield shift compared to the free amine. |

| ~7.6 (dd, J ≈ 8, 2 Hz) | dd | 1H | H-6 | This proton is meta to the carboxylic acid and ortho to the ammonium group, appearing as a doublet of doublets. It will be significantly deshielded by the -NH₃⁺ group. |

| ~7.0 (d, J ≈ 8 Hz) | d | 1H | H-5 | This proton is ortho to the hydroxyl group and meta to the ammonium group, appearing as a doublet. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The electron-withdrawing nature of the -COOH and -NH₃⁺ groups and the electron-donating nature of the -OH group will influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Amino-4-hydroxybenzoic Acid Hydrochloride

| Chemical Shift (ppm) | Assignment | Rationale for Prediction |

| ~167 | C=O | The carboxylic acid carbonyl carbon is expected in this region. |

| ~150 | C-4 | This carbon is attached to the hydroxyl group and is expected to be deshielded. |

| ~135 | C-1 | The carbon bearing the carboxylic acid group. |

| ~130 | C-6 | This carbon is ortho to the ammonium group and will be deshielded. |

| ~125 | C-2 | This carbon is ortho to the carboxylic acid group. |

| ~120 | C-3 | The carbon attached to the ammonium group will be deshielded. |

| ~118 | C-5 | This carbon is ortho to the hydroxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-4-hydroxybenzoic acid hydrochloride will exhibit characteristic absorption bands for the O-H, N-H, and C=O functional groups.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of 3-Amino-4-hydroxybenzoic acid hydrochloride is expected to show the following key absorption bands:

Table 3: Predicted IR Absorption Bands for 3-Amino-4-hydroxybenzoic Acid Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3200-2500 | Broad | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding. |

| 3000-2800 | Broad, multiple bands | N⁺-H stretch (ammonium) | These bands are characteristic of ammonium salts and often overlap with the O-H stretch. |

| ~1700-1680 | Strong | C=O stretch (carboxylic acid) | The carbonyl stretch is a strong and sharp absorption. |

| ~1600-1550 | Medium | N⁺-H bend (ammonium) | The bending vibration of the ammonium group. |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the benzene ring. |

| ~1300-1200 | Strong | C-O stretch (phenol) | The stretching vibration of the phenolic C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol for Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum and Fragmentation Pathway

The mass spectrum of 3-Amino-4-hydroxybenzoic acid hydrochloride is expected to show a molecular ion peak corresponding to the free base (m/z 153) after the loss of HCl in the hot inlet of the mass spectrometer. The fragmentation pattern will be dictated by the presence of the carboxylic acid, hydroxyl, and amino groups.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 3-Amino-4-hydroxybenzoic Acid

| m/z | Proposed Fragment |

| 153 | [M]⁺ (molecular ion of the free base) |

| 136 | [M - OH]⁺ |

| 108 | [M - COOH]⁺ |

| 80 | [M - COOH - CO]⁺ |

The proposed fragmentation pathway for 3-Amino-4-hydroxybenzoic acid is illustrated below. The initial loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acids. Subsequent loss of carbon monoxide from the resulting acylium ion is also a characteristic fragmentation. Another major fragmentation pathway involves the decarboxylation of the molecular ion.

Caption: Proposed major fragmentation pathways for 3-Amino-4-hydroxybenzoic acid in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-Amino-4-hydroxybenzoic acid hydrochloride. By leveraging experimental data from the corresponding free base and established spectroscopic principles, researchers can confidently identify and characterize this important compound. The provided protocols offer a starting point for the experimental acquisition of this data, and the detailed interpretations will aid in the structural elucidation and quality control of 3-Amino-4-hydroxybenzoic acid hydrochloride in various research and development settings.

References

-

PubChem. 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

Methodological & Application

Synthesis of 3-Amino-4-hydroxybenzoic acid hydrochloride from 4-hydroxy-3-nitrobenzoic acid

Abstract

This comprehensive guide details the synthesis of 3-Amino-4-hydroxybenzoic acid hydrochloride from 4-hydroxy-3-nitrobenzoic acid. We present two robust and validated protocols: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid. This document provides not only step-by-step instructions but also delves into the mechanistic underpinnings of each method, offering a comparative analysis to aid researchers in selecting the most suitable procedure for their specific laboratory context and equipment availability. Safety protocols, characterization data, and troubleshooting advice are extensively covered to ensure a safe, efficient, and successful synthesis.

Introduction and Significance

3-Amino-4-hydroxybenzoic acid is a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and polymers.[1] Its structure, featuring amino, hydroxyl, and carboxylic acid functionalities, makes it a versatile building block. The hydrochloride salt is often preferred due to its enhanced stability and solubility in certain solvents, facilitating purification and handling.

The synthesis from 4-hydroxy-3-nitrobenzoic acid is a standard transformation involving the reduction of a nitro group to an amine.[2] The efficiency and purity of this conversion are paramount, as impurities can hinder subsequent reactions. This note provides detailed methodologies for achieving high yields of the desired product with excellent purity.

Mechanistic Overview: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The general pathway proceeds through nitroso and hydroxylamine intermediates.[3]

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is the reducing agent, and a metal catalyst, typically palladium on carbon (Pd/C), facilitates the reaction. The process involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group occurs.[4] This method is often favored for its clean work-up, as the primary byproduct is water.[5]

Dissolving Metal Reduction (SnCl₂/HCl)

The reduction with tin(II) chloride in concentrated hydrochloric acid is a classic and effective method.[6] In this reaction, Sn(II) acts as the reducing agent, donating electrons to the nitro group. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.[3][7] The reaction proceeds through a series of single-electron transfers from the tin(II) salt.[6]

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| 4-Hydroxy-3-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | ≥98% | Sigma-Aldrich | Starting material. |

| Palladium on Carbon (Pd/C) | Pd/C | N/A | 5% or 10% | Sigma-Aldrich | Catalyst for hydrogenation. Handle with care, pyrophoric when dry.[8] |

| Hydrogen Gas (H₂) | H₂ | 2.02 | High Purity | N/A | Reducing agent for hydrogenation. |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | ≥98% | Sigma-Aldrich | Reducing agent for chemical reduction. |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% | Fisher Scientific | Solvent and proton source. Corrosive. |

| Methanol | CH₃OH | 32.04 | ACS Grade | VWR | Solvent for reaction and recrystallization. |

| Distilled Water | H₂O | 18.02 | N/A | N/A | Used in work-up and recrystallization. |

| Celite® | N/A | N/A | N/A | Sigma-Aldrich | Filtration aid. |

| Nitrogen Gas (N₂) | N₂ | 28.02 | High Purity | N/A | For providing an inert atmosphere. |

Experimental Protocols

Protocol A: Catalytic Hydrogenation

This protocol is lauded for its clean reaction profile and straightforward product isolation.

Caption: Workflow for the synthesis via catalytic hydrogenation.

-

Reaction Setup: To a hydrogenation flask, add 4-hydroxy-3-nitrobenzoic acid (e.g., 10.0 g, 54.6 mmol) and methanol (150 mL).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% palladium on carbon (e.g., 1.0 g, 10 wt%). Caution: Pd/C can be pyrophoric when dry and in the presence of air, especially after use when saturated with hydrogen.[8] Always handle in an inert atmosphere when possible.[1][8]

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker or use a hydrogen balloon). Purge the system with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-